7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid
Overview
Description
The compound “1,4-Benzodioxin-2-carboxylic acid, 2,3-dihydro-” is a related compound with the molecular formula C9H8O4 and a molecular weight of 180.1574 . Another related compound is “1,4-Benzodioxin, 2,3-dihydro-” with the molecular formula C8H8O2 and a molecular weight of 136.1479 .
Molecular Structure Analysis
The molecular structure of “1,4-Benzodioxin-2-carboxylic acid, 2,3-dihydro-” can be viewed using Java or Javascript . The same applies to "1,4-Benzodioxin, 2,3-dihydro-" .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Carboxamides and Derivatives: The compound 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is involved in the synthesis of carboxamides and other derivatives. These compounds are precursors for potential therapeutic compounds. The synthesis involves reactions with nucleophilic amines in a basic environment, facilitating access to various carboxamides and aminomethylene derivatives (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Applications in Pharmaceutical Synthesis
- Enantiospecific Synthesis: Both enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are valuable for the enantiospecific synthesis of therapeutic agents like (S)-doxazosin mesylate, WB 4101, MKC 242, and others. These enantiomers require optical purity for pharmaceutical applications. The discovery of an amidase activity from Alcaligenes faecalis subsp. parafaecalis, which kinetically resolves 2,3-dihydro-1,4-benzodioxin-2-carboxyamide, allows for the efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (Mishra, Kaur, Sharma, & Jolly, 2016).
Synthesis of Anti-Inflammatory Compounds
- Anti-Inflammatory Carboxylic Acids: Carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit have been synthesized and shown to possess anti-inflammatory properties. For example, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrated potency comparable to Ibuprofen in specific assays (Vazquez, Rosell, & Pujol, 1996).
Utility in Synthesis of Anticonvulsant and Anti-Diabetic Agents
- Synthesis of Anticonvulsant Compounds: The hydrolysis of derivatives of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid has led to the creation of new amino amides and amino esters, exhibiting potential anticonvulsant activity (Arustamyan et al., 2019).
- Development of Anti-Diabetic Agents: Derivatives of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid have been synthesized and evaluated for their anti-diabetic potential, showing weak to moderate inhibitory activities against α-glucosidase enzyme, a key target in type-2 diabetes management (Abbasi et al., 2023).
Mechanism of Action
Target of Action
Compounds containing the benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit have been studied for their anti-inflammatory properties .
Mode of Action
It is known that benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) compounds have been used in the synthesis of stereoisomers, which were evaluated as α- and β- adrenergic antagonists .
Result of Action
It is known that compounds containing the benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit have anti-inflammatory properties .
Properties
IUPAC Name |
6-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-5-1-2-6-7(3-5)14-8(4-13-6)9(11)12/h1-3,8,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFWGCAZLOZOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160657-99-8 | |
Record name | 7-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.